Griseofulvic acid

描述

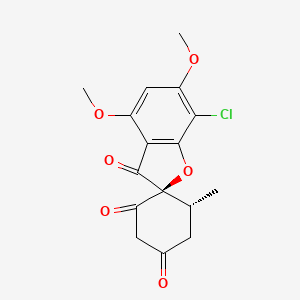

灰黄霉素酸是抗真菌剂灰黄霉素的代谢产物。 它以在无细胞测定中诱导蛋白质聚集和微管聚合而闻名 。 该化合物的分子式为C₁₆H₁₅ClO₆,分子量为338.74 g/mol .

准备方法

合成路线和反应条件

灰黄霉素酸可以通过涉及灰黄霉素的各种化学反应合成。一种常见的方法是使用特定的氧化剂在受控条件下氧化灰黄霉素。 反应通常需要甲醇或乙醇等溶剂,并在室温下进行 .

工业生产方法

灰黄霉素酸的工业生产通常涉及大规模氧化过程。 这些过程针对产率和纯度进行了优化,采用连续流动反应器和自动化控制系统等先进技术来保持一致的反应条件 .

化学反应分析

反应类型

灰黄霉素酸经历几种类型的化学反应,包括:

氧化: 灰黄霉素转化为灰黄霉素酸。

还原: 灰黄霉素酸可能被还原为其他代谢产物。

取代: 其结构中氯原子可能发生取代反应.

常用试剂和条件

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化锂铝。

溶剂: 甲醇、乙醇、二氯甲烷.

主要产物

灰黄霉素氧化的主要产物是灰黄霉素酸。 其他潜在产物包括各种还原或取代衍生物,具体取决于所用试剂和条件 .

科学研究应用

Antifungal Applications

Griseofulvic acid is primarily recognized for its antifungal properties . It has been widely used since its introduction in 1959 for treating dermatophyte infections such as ringworm and athlete's foot. The compound acts by disrupting fungal cell mitosis, making it effective against a range of dermatophytes.

Key Findings:

- This compound inhibits the growth of fungi by interfering with microtubule function, leading to cell division disruption.

- It is particularly effective against infections involving the scalp, hair, nails, and skin.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against viruses such as hepatitis C and SARS-CoV-2.

Mechanism of Action:

- This compound enhances the function of angiotensin-converting enzyme 2 (ACE2), which may help in reducing viral entry and replication.

- Molecular docking studies suggest strong binding affinities with viral proteins, indicating potential therapeutic applications in viral infections .

Antitumor Effects

This compound has shown promising results in cancer research, demonstrating antitumor effects across various cell lines.

Case Studies:

- In vitro studies indicate that this compound induces apoptosis in myeloma and lymphoma cells in a dose-dependent manner .

- It disrupts microtubule dynamics in cancer cells, leading to mitotic arrest and increased p53 accumulation, a marker of apoptosis .

Table 1: Overview of Antitumor Studies

| Study Reference | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| HeLa | 20 | Inhibited proliferation | |

| Myeloma | 0.1 - 200 | Induced apoptosis | |

| NCI-H295R | Dose-dependent | Inhibited proliferation |

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties , making it a candidate for treating autoimmune diseases.

Applications:

作用机制

灰黄霉素酸主要通过诱导蛋白质聚集和微管聚合发挥作用。它与微管相互作用,促进它们的组装和稳定。 这种作用破坏正常的细胞功能,从而导致抗真菌作用 .

相似化合物的比较

类似化合物

灰黄霉素: 灰黄霉素酸的母体化合物。

腐殖酸: 另一种具有类似结构特征但生物活性不同的化合物。

绿原酸: 具有一些化学特性,但具有不同的生物效应

独特性

灰黄霉素酸的独特性在于它作为灰黄霉素的代谢产物的特定作用,以及它诱导蛋白质聚集和微管聚合的能力。 这使其成为研究这些过程和开发新型抗真菌剂的宝贵化合物 .

生物活性

Griseofulvic acid, a derivative of griseofulvin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, anticancer, and antiviral research. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

Griseofulvin is an antifungal agent derived from the mold Penicillium griseofulvum, primarily used to treat dermatophyte infections. This compound is synthesized from griseofulvin through various chemical processes and has shown potential in multiple therapeutic areas beyond its antifungal properties.

Antifungal Activity

This compound exhibits significant antifungal activity against a variety of fungal pathogens. Its mechanism involves disruption of fungal cell division and interference with mitotic spindle formation, similar to its parent compound, griseofulvin.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Trichophyton rubrum | 4 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by affecting microtubule dynamics during mitosis.

Case Studies:

- Colorectal Cancer : this compound demonstrated significant inhibition of HT-29 and COLO-205 cell lines with an IC50 value of 20 µM after 24 hours of treatment, indicating its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : In Hep G2 cells, treatment with this compound resulted in reduced cell viability and induced apoptosis through upregulation of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HT-29 | 20 | Microtubule disruption |

| Liver Cancer | Hep G2 | 25 | Apoptosis induction |

| Cervical Cancer | HeLa | 35 | Cell cycle arrest |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the main protease and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting potential as a therapeutic agent in COVID-19 treatment .

Table 3: Antiviral Activity Against SARS-CoV-2

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Main Protease | -9.5 | |

| RNA-dependent RNA Polymerase (RdRp) | -8.7 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mitosis : By disrupting microtubule formation, it prevents proper cell division in both fungal and cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key apoptotic pathways.

- Antimicrobial Properties : Its ability to inhibit carbonic anhydrases in various microorganisms offers a novel approach to combatting drug-resistant strains .

属性

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRSAKVWZVLDN-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-54-5 | |

| Record name | Griseofulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOFULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。